molecular formula C17H12ClNO2 B11695592 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one

Cat. No.: B11695592
M. Wt: 297.7 g/mol
InChI Key: NDHVFVOIJJCBNY-GDNBJRDFSA-N
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Description

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one is an organic compound belonging to the oxazole family This compound is characterized by the presence of a chlorophenyl group and a methylbenzylidene group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4-(4-methylphenyl)oxazole
  • 2-(2-Chlorophenyl)-4-(4-methylbenzyl)oxazole
  • 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)thiazole

Uniqueness

2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylbenzylidene group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)10-15-17(20)21-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-

InChI Key

NDHVFVOIJJCBNY-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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